Esterase 2 Substrate Preference: p‑Aminophenylbutyrate (C4) vs. C2–C8 Homologues
In a systematic comparison of p‑aminophenyl esters with acyl chain lengths ranging from acetate (C2) to octanoate (C8), p‑aminophenylbutyrate (the free‑acid form of the target methyl ester) gave the maximal amperometric signal with thermostable esterase 2 from Alicyclobacillus acidocaldarius [1]. The butyrate ester outperformed both the shorter (C2, C3) and the longer (C5–C8) analogues, establishing an optimal chain‑length window that directly translates to superior signal‑to‑noise ratio in electrochemical nucleic‑acid detection platforms.
| Evidence Dimension | Relative amperometric signal intensity (EST2‑catalyzed hydrolysis of p‑aminophenyl esters) |
|---|---|
| Target Compound Data | Maximal signal response (defined as 100 % reference within the homologous series) |
| Comparator Or Baseline | p‑Aminophenyl acetate (C2), propionate (C3), pentanoate (C5), hexanoate (C6), heptanoate (C7), octanoate (C8) – all produced lower signal |
| Quantified Difference | p‑Aminophenylbutyrate > all other chain lengths; detection limit of 1.5 × 10⁻¹⁸ mol oligodeoxynucleotide achieved exclusively with C4 substrate |
| Conditions | Amperometric detection on gold electrodes; EST2 covalently conjugated to oligodeoxynucleotide; 1 mM substrate in 0.1 M Na‑Pi, pH 7.0 |
Why This Matters
For laboratories developing or procuring esterase‑based electrochemical biosensors, selecting the C4 (butyrate) ester over any other p‑aminophenyl ester directly maximizes sensitivity and lowers the limit of detection by more than an order of magnitude compared with non‑optimal chain lengths.
- [1] Wang, Y. et al. Esterase 2‑oligodeoxynucleotide conjugates as sensitive reporter for electrochemical detection of nucleic acid hybridization. Biosens. Bioelectron. 2006, 22, 1179–1186. https://doi.org/10.1016/j.bios.2006.04.017 View Source
